1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole
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Description
1-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C24H21Cl2FN2O3 and its molecular weight is 475.34. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
Pyrazole derivatives have been synthesized and characterized, demonstrating the feasibility of incorporating various substituents to tailor the compound's properties. For instance, Kariuki et al. (2021) synthesized isostructural thiazoles with similar structural features, highlighting the importance of single crystal diffraction for structural determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, the synthesis of N-substituted pyrazolines by Loh et al. (2013) further exemplifies the diverse synthetic routes available for creating pyrazole-based compounds with specific structural features (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Antimicrobial Activities
Pyrazole derivatives have shown promising antimicrobial activities. Ragavan et al. (2010) synthesized novel 1,5-diaryl pyrazoles and evaluated their antibacterial and antifungal activities, finding that several compounds exhibited good efficacy against various pathogens (Ragavan, Vijayakumar, & Kumari, 2010). This suggests potential applications of pyrazole derivatives as antimicrobial agents.
Photophysical and Chemosensor Applications
The photophysical properties of pyrazoline compounds have been studied, with implications for their use in fluorescent chemosensors and organic fluorescent dyes. Khan (2020) synthesized a pyrazoline derivative that demonstrated positive solvatochromism and could act as a fluorescent chemosensor for Fe3+ ion detection (Khan, 2020). Similarly, Bai et al. (2007) developed novel fluorescence dyes based on pyrazoline, which showed potential for applications in photovoltaic systems and as fluorescent markers (Bai, Li, Li, Dong, Han, & Lin, 2007).
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21Cl2FN2O3/c1-30-22-11-9-17(23(31-2)24(22)32-3)21-13-20(14-4-6-15(27)7-5-14)28-29(21)16-8-10-18(25)19(26)12-16/h4-12,21H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJBPFKUGHKOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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